
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.38564 g/mol . This compound is known for its unique structure, which includes a carbamic acid moiety and a fluorenylmethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with (3-methyl-1-oxobutyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets. The carbamic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The fluorenylmethyl ester group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester can be compared with other similar compounds, such as:
- Carbamic acid, (3-methyl-1-oxobutyl)-, benzyl ester
- Carbamic acid, (3-methyl-1-oxobutyl)-, phenyl ester
- Carbamic acid, (3-methyl-1-oxobutyl)-, tert-butyl ester
These compounds share the carbamic acid moiety but differ in the ester group attached. The unique fluorenylmethyl ester group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propriétés
Numéro CAS |
652135-32-5 |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(3-methylbutanoyl)carbamate |
InChI |
InChI=1S/C20H21NO3/c1-13(2)11-19(22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,21,22,23) |
Clé InChI |
RFMZVSYJLMQVOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



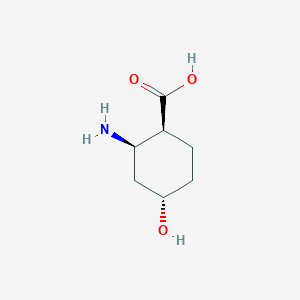
![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
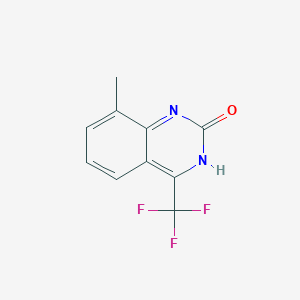
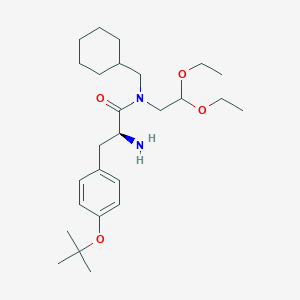
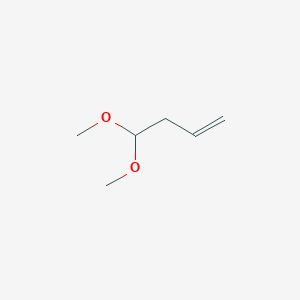
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)
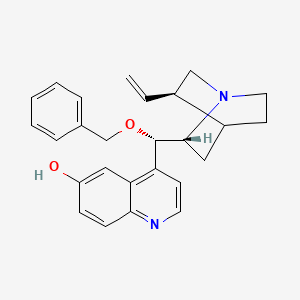

![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)



![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
